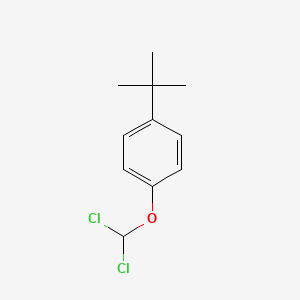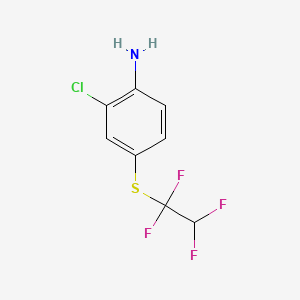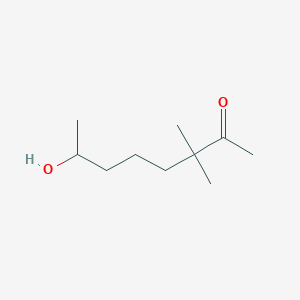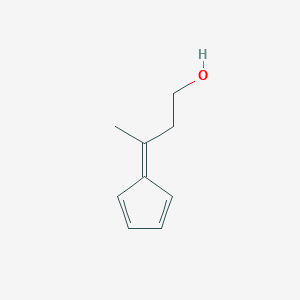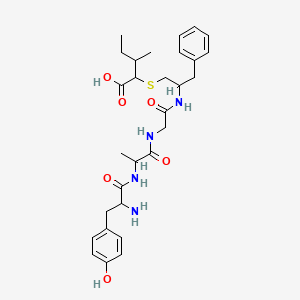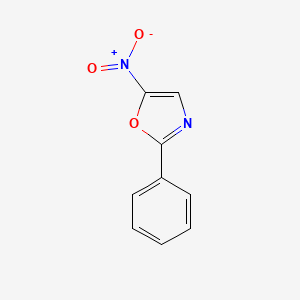![molecular formula C21H45NSn B14342988 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine CAS No. 105652-42-4](/img/structure/B14342988.png)
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine is an organotin compound that features a piperidine ring substituted with a tributylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine typically involves the reaction of 2-methyl-1-propylpiperidine with tributyltin hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, where the tributyltin radical adds to the propyl group of the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the tributylstannyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed in substitution reactions.
Major Products
Oxidation: Tin oxides and the corresponding oxidized organic product.
Reduction: The piperidine derivative without the tributylstannyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine involves its ability to participate in radical reactions. The tributylstannyl group can generate radicals under appropriate conditions, which then react with other molecules to form new bonds. This property is exploited in various synthetic applications to create complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-Methyl-1-(trimethylstannyl)propyl]piperidine
- 1-[2-Methyl-1-(triphenylstannyl)propyl]piperidine
- 1-[2-Methyl-1-(tributylgermyl)propyl]piperidine
Uniqueness
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine is unique due to its specific combination of a piperidine ring and a tributylstannyl group. This combination imparts distinct reactivity and stability, making it particularly useful in radical-mediated reactions and as a precursor for further functionalization.
Eigenschaften
CAS-Nummer |
105652-42-4 |
|---|---|
Molekularformel |
C21H45NSn |
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
tributyl-(2-methyl-1-piperidin-1-ylpropyl)stannane |
InChI |
InChI=1S/C9H18N.3C4H9.Sn/c1-9(2)8-10-6-4-3-5-7-10;3*1-3-4-2;/h8-9H,3-7H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QBCYILFEAJWIPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(C)C)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


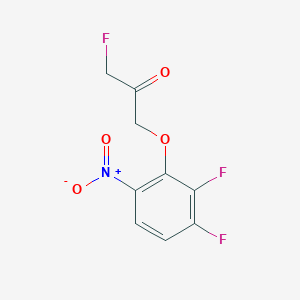
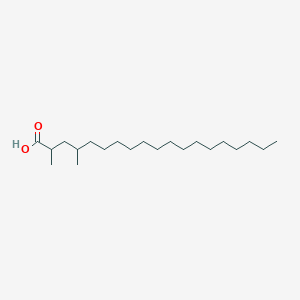
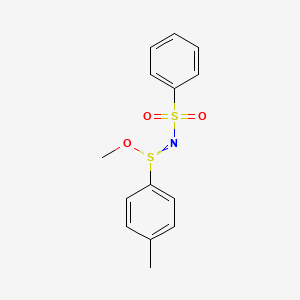
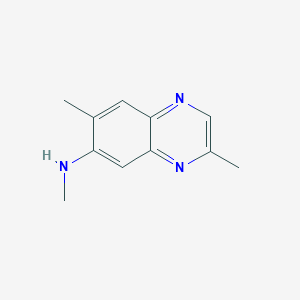
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
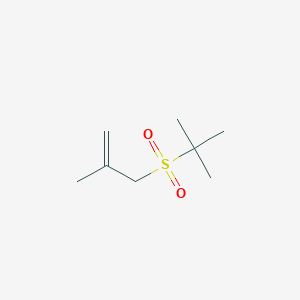
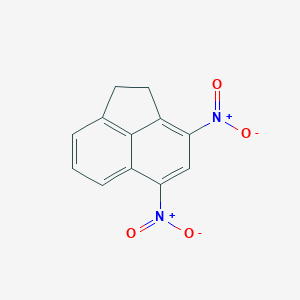
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
